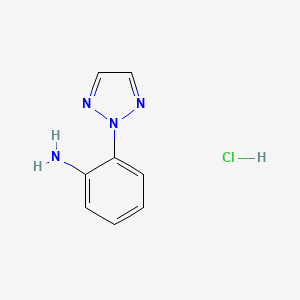

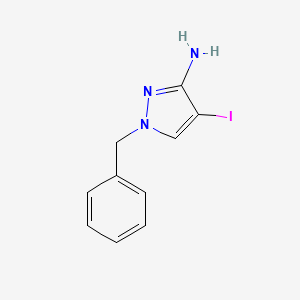

![molecular formula C20H14F2N2OS2 B2859933 3-[(2-Fluorophenyl)methyl]-2-[(2-fluorophenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one CAS No. 440326-53-4](/img/structure/B2859933.png)

3-[(2-Fluorophenyl)methyl]-2-[(2-fluorophenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to the class of thieno[3,2-d]pyrimidin-4-one derivatives. These compounds are characterized by a fused heterocyclic system containing a thiophene and a pyrimidine ring . They are known for their wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, general methods for synthesizing similar compounds involve the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The cyclization often involves the acetyl methyl group and the amide carbonyl moiety .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is subjected. Generally, compounds of this class can undergo a variety of reactions, including further cyclizations, substitutions, and additions .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity. These compounds have shown potent anticancer activity on different human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). Some derivatives were nearly as active as doxorubicin, a commonly used chemotherapeutic agent, indicating the potential of these compounds in cancer therapy (Hafez & El-Gazzar, 2017).

Solid-State Fluorescence Properties

Novel fluorescent compounds, including benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, have been synthesized, displaying strong solid-state fluorescence. This property is significant for the development of new fluorescent materials for applications in sensing, imaging, and electronic devices (Yokota et al., 2012).

Green Chemistry Synthesis

A green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, a pharmacologically important class, has been developed. This method is characterized by step economy, reduced catalyst loading, and easy purification, indicating a sustainable route for producing these compounds with potential therapeutic applications (Shi et al., 2018).

Electronic and Optical Properties

The synthesis of thieno[3,2-d]pyrimidines and their derivatives has been explored for their physicochemical properties and biological potential. The position of the sulfur atom significantly affects their electronic spectra, suggesting these compounds' utility in electronic applications and as bioactive molecules (Zadorozhny et al., 2010).

NMR Spectroscopy Applications

Bicyclic thiophene derivatives, including those containing fluorophenyl groups, have shown interesting properties in NMR spectroscopy, such as through-space H–F coupling. These findings contribute to the understanding of molecular structure and dynamics, important in drug design and material science (Hirohashi et al., 1976).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-[(2-fluorophenyl)methyl]-2-[(2-fluorophenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F2N2OS2/c21-15-7-3-1-5-13(15)11-24-19(25)18-17(9-10-26-18)23-20(24)27-12-14-6-2-4-8-16(14)22/h1-10H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBUTBUTZFGSKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC4=CC=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Nitrodibenzo[b,f]oxepin-1-amine](/img/structure/B2859853.png)

![2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2859861.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide](/img/structure/B2859866.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2859870.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2859872.png)

![N-(1-Cyanocyclopentyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2859873.png)